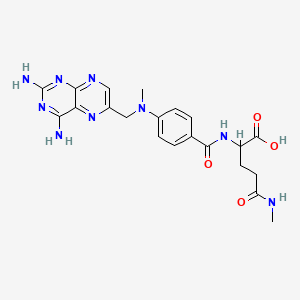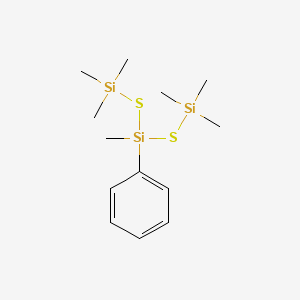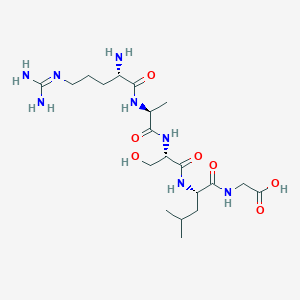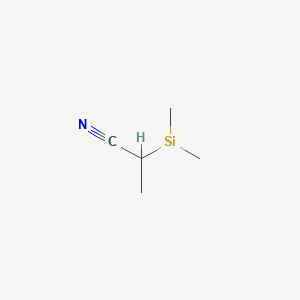
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the reaction of hexadecylamine with 3-chloropropanol in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate, depending on the desired application.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution Reagents: Silver nitrate can be used to replace the bromide ion with a nitrate ion.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Oxidation Products: Aldehydes or carboxylic acids.
Substitution Products: Compounds with different anions such as chlorides or nitrates.
Hydrolysis Products: Alcohols and carboxylic acids.
科学研究应用
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture to enhance the permeability of cell membranes, facilitating the uptake of drugs or genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners due to its emulsifying properties.
作用机制
The mechanism of action of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophobic and hydrophilic substances. This property is crucial for its role in emulsification, where it helps to stabilize mixtures of oil and water. Additionally, its ability to disrupt cell membranes makes it useful in biological applications, such as enhancing drug delivery.
相似化合物的比较
(3-Bromopropyl)trimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A widely used surfactant in various applications, including as an antiseptic and in the synthesis of nanoparticles.
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter hydrophobic tail, making it less effective in certain applications.
Uniqueness: N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific combination of a long hydrophobic tail and a hydroxyl group, which enhances its emulsifying properties and makes it particularly effective in applications requiring the stabilization of oil-water mixtures.
属性
CAS 编号 |
63989-29-7 |
|---|---|
分子式 |
C21H46BrNO |
分子量 |
408.5 g/mol |
IUPAC 名称 |
hexadecyl-(3-hydroxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C21H46NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-23;/h23H,4-21H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
OPVGJXDLILOFAB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)


![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)



![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)

![[125I]-Isoliothyronine](/img/structure/B14485606.png)

